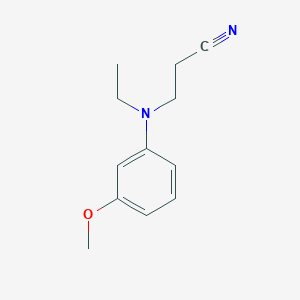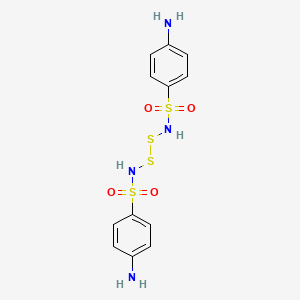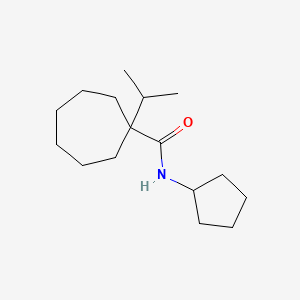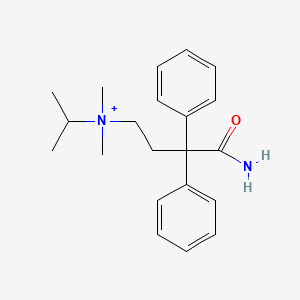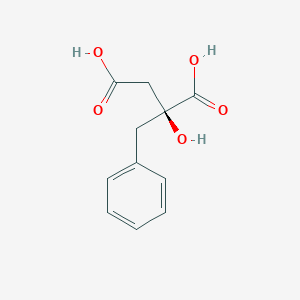
(s)-a-Benzylmalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-a-Benzylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of a benzyl group attached to the alpha carbon of the malic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(s)-a-Benzylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the enantioselective hydrogenation of benzylidene malonate esters can yield this compound under specific conditions. Another method includes the use of chiral auxiliaries in the alkylation of malic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrogenation, and crystallization. The choice of catalysts and solvents plays a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-a-Benzylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene malonate.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene malonate, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(s)-a-Benzylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (s)-a-Benzylmalic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites. The benzyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malic acid: A simpler analog without the benzyl group.
Benzylmalonic acid: Similar structure but with different functional groups.
Benzylsuccinic acid: Another related compound with distinct properties.
Uniqueness
(s)-a-Benzylmalic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2S)-2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)/t11-/m0/s1 |
Clé InChI |
ZNAJIKYTBCGAQQ-NSHDSACASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@](CC(=O)O)(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


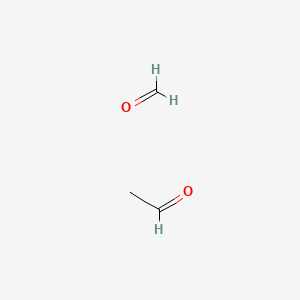


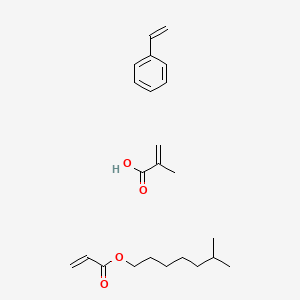
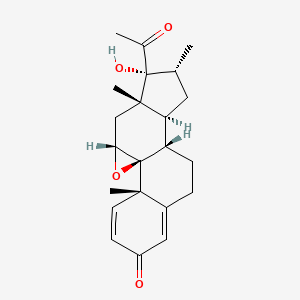
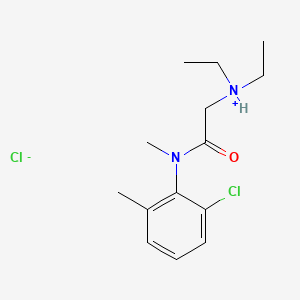

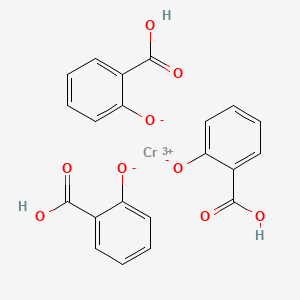

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
